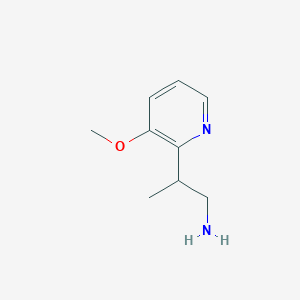

2-(3-Methoxypyridin-2-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(3-methoxypyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H14N2O/c1-7(6-10)9-8(12-2)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 |

InChI Key |

QJSGFUOGEOMCMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=C(C=CC=N1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(3-Methoxypyridin-2-yl)propan-1-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, several disconnection approaches can be envisioned, primarily focusing on the carbon-carbon and carbon-nitrogen bonds that form the propanamine side chain.

A primary disconnection can be made at the C-N bond of the primary amine, suggesting a synthesis from a corresponding carbonyl compound via reductive amination . This leads to the precursor, 2-(3-methoxypyridin-2-yl)propanal. Alternatively, the amine could be introduced via nucleophilic substitution on a suitable leaving group, pointing to a precursor like 1-halo-2-(3-methoxypyridin-2-yl)propane.

Another key retrosynthetic disconnection is at the C-C bond between the pyridine (B92270) ring and the propanamine side chain. This approach suggests coupling a functionalized pyridine with a three-carbon synthon. For instance, a Grignard reagent derived from a 2-halopyridine could react with propylene (B89431) oxide, followed by conversion of the resulting alcohol to the amine.

Further disconnections on the pyridine ring itself can be considered. The methoxy (B1213986) group can be introduced via nucleophilic substitution of a halide or other leaving group at the 3-position of the pyridine ring. The entire substituted pyridine ring can also be constructed through various cyclization reactions, although this is often a more complex route for relatively simple substitution patterns.

A plausible and common retrosynthetic pathway is summarized below:

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic strategies can be employed to construct this compound. These routes leverage well-established reactions in pyridine chemistry.

Amination Reactions in Pyridyl Systems

Direct amination of the pyridine ring or its derivatives is a fundamental approach in the synthesis of aminopyridines.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups onto electron-deficient pyridine rings. researchgate.net The synthesis of the target molecule can be envisioned starting from a 2-halo-3-methoxypyridine. The halogen at the 2-position is activated towards nucleophilic attack by the ring nitrogen.

A potential synthetic sequence would involve the reaction of 2-chloro-3-methoxypyridine (B1581833) with a suitable three-carbon nucleophile containing a protected amine or a precursor to the amine. For example, reaction with the Grignard reagent of 3-bromopropanenitrile, followed by reduction of the nitrile, would yield the desired product.

Alternatively, direct amination of a pre-formed side chain can be achieved. For instance, 2-(3-methoxypyridin-2-yl)propan-1-ol can be converted to the corresponding halide or sulfonate, which can then undergo nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Chloro-3-methoxypyridine | 3-Bromopropanenitrile Magnesium | Grignard formation, then coupling | 3-(3-Methoxypyridin-2-yl)propanenitrile |

| 2-(3-Methoxypyridin-2-yl)propan-1-ol | Thionyl chloride, then Ammonia | Halogenation, then amination | This compound |

This table presents hypothetical reaction pathways based on established chemical principles.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This approach is particularly attractive for the synthesis of this compound, starting from the corresponding ketone, 2-acetyl-3-methoxypyridine.

The ketone can be reacted with ammonia or an ammonia source, such as ammonium (B1175870) acetate (B1210297), to form an intermediate imine, which is then reduced in situ to the primary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. organic-chemistry.orgacsgcipr.org Asymmetric reductive amination can also be employed to produce enantiomerically enriched amines if a chiral amine is desired. acs.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 2-Acetyl-3-methoxypyridine | Ammonia | Sodium cyanoborohydride | 2-(3-Methoxypyridin-2-yl)ethanamine |

| 2-(3-Methoxypyridin-2-yl)propanal | Ammonia | Sodium triacetoxyborohydride | This compound |

This table illustrates potential reductive amination routes.

Pyridine N-oxides are versatile intermediates in pyridine chemistry, allowing for functionalization at positions that are otherwise difficult to access. thieme-connect.deasianpubs.org The N-oxide activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack.

A synthetic strategy could involve the preparation of 3-methoxypyridine (B1141550) N-oxide. Reaction of this N-oxide with a suitable reagent, such as phosphorus oxychloride, can generate an in-situ electrophilic species that can react with a nucleophile to introduce the propanamine side chain or a precursor. For example, reaction with a malonic ester derivative followed by hydrolysis, decarboxylation, and further functionalization could lead to the target molecule.

More advanced methods involve the direct C-H functionalization of pyridine N-oxides. nih.gov

| Pyridine Derivative | Reagent 1 | Reagent 2 | Outcome |

| 3-Methoxypyridine N-oxide | Phosphorus oxychloride | Diethyl malonate | Introduction of a malonate group at C2 |

| 3-Methoxypyridine | m-Chloroperoxybenzoic acid | - | 3-Methoxypyridine N-oxide |

This table outlines the use of pyridine N-oxides in synthesis.

Functionalization of Pyridyl-containing Alkyl Chains

An alternative strategy involves starting with a simpler pyridine derivative and elaborating the alkyl side chain. For instance, one could begin with 2-methyl-3-methoxypyridine. Deprotonation of the methyl group with a strong base, such as lithium diisopropylamide (LDA), would generate a nucleophilic species that can react with an electrophile to extend the carbon chain.

For example, reaction of the lithiated 2-methyl-3-methoxypyridine with ethylene (B1197577) oxide would yield 2-(3-methoxypyridin-2-yl)ethanol. This alcohol could then be converted to the corresponding halide or tosylate, followed by displacement with cyanide and subsequent reduction to the amine, thereby adding one carbon and the amino group. To achieve the propanamine side chain, a two-carbon electrophile with a masked amino group or a precursor would be required.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate |

| 2-Methyl-3-methoxypyridine | LDA | Ethylene oxide | 2-(3-Methoxypyridin-2-yl)ethanol |

| 2-(3-Methoxypyridin-2-yl)ethanol | PBr3 | NaCN | 3-(3-Methoxypyridin-2-yl)propanenitrile |

| 3-(3-Methoxypyridin-2-yl)propanenitrile | LiAlH4 | - | This compound |

This table details a stepwise functionalization of an alkyl side chain.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of the target compound can benefit from several catalytic strategies to construct the core structure or introduce the necessary functional groups.

Copper-catalyzed amination reactions, often referred to as Ullmann or Ullmann-type condensations, are powerful methods for forming carbon-nitrogen bonds, particularly for attaching nitrogen nucleophiles to aryl or heteroaryl halides. wikipedia.orgorganic-chemistry.org While typically used to create aryl amines (Ar-NR₂), this methodology can be envisioned in the synthesis of precursors to the target molecule. researchgate.netresearchgate.netnih.gov For example, if a synthetic route required the introduction of a substituted amino group onto the pyridine ring itself, a copper-catalyzed reaction between a halopyridine and an amine would be a viable approach. acs.org

The reaction generally involves a copper(I) catalyst, a ligand (often a diamine or phenanthroline), and a base. wikipedia.org Although direct application to form the aliphatic side-chain amine is not standard, this method is crucial for building complex, functionalized pyridine scaffolds that could later be elaborated to introduce the propan-1-amine side chain.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds in modern organic synthesis. nih.gov Reactions like the Suzuki-Miyaura coupling provide a highly efficient means of connecting sp²- and sp³-hybridized carbon centers. nobelprize.orgharvard.edu

A convergent and powerful strategy for synthesizing this compound would involve a Suzuki coupling. This could be achieved by coupling a 2-halo-3-methoxypyridine (e.g., 2-bromo-3-methoxypyridine) with an organoboron reagent, such as a pinacol (B44631) boronate ester derivative of N-Boc-propan-1-amine. nih.govpreprints.org This reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would assemble the main carbon framework in a single step. The versatility of the Suzuki reaction allows for a wide range of functional groups to be tolerated, making it a robust choice for complex molecule synthesis. mdpi.com

Table 4: Proposed Suzuki Cross-Coupling Strategy

| Coupling Partner A (Electrophile) | Coupling Partner B (Nucleophile) | Catalyst/Base | Product |

|---|

This table outlines a modern, convergent approach using palladium catalysis.

Hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene or alkyne), represents a highly atom-economical method for amine synthesis. researchgate.net This approach avoids the need for pre-functionalized substrates and often generates the product without stoichiometric byproducts.

For the synthesis of this compound, an intermolecular hydroamination of the alkene precursor, 2-(3-methoxypyridin-2-yl)propene, with ammonia would be a direct route. nih.gov These reactions are typically catalyzed by transition metal complexes (e.g., based on titanium, zirconium, or late transition metals) or rare-earth metals. researchgate.netnih.gov The reaction's regioselectivity (Markovnikov vs. anti-Markovnikov addition) is a key challenge and is highly dependent on the catalyst and substrate. To obtain the desired propan-1-amine, an anti-Markovnikov addition of ammonia would be required. While challenging, successful hydroamination provides a streamlined and efficient pathway to the target amine. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

The generation of a single enantiomer of this compound is crucial for understanding its biological activity. Several strategies can be envisioned for its stereoselective synthesis, primarily involving the asymmetric reduction of a prochiral precursor or the use of a chiral auxiliary.

A plausible and widely used approach is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-methoxypyridin-2-yl)propan-1-one. thieme-connect.com This method can be achieved using various catalytic systems, including transition-metal catalysts with chiral ligands or enzyme-based reductions. thieme-connect.comwikipedia.org For instance, transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, have been effectively used for the asymmetric reduction of 2-pyridine ketones. thieme-connect.com The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Another powerful strategy involves the use of a chiral auxiliary. wikipedia.org For example, a chiral sulfinamide, such as tert-butanesulfinamide (tBS), can be condensed with the precursor ketone to form a chiral N-sulfinyl imine. nih.gov Subsequent diastereoselective reduction of this imine and cleavage of the sulfinyl group would yield the desired chiral amine in high enantiomeric purity. nih.gov This method has been successfully applied to a broad range of amines. yale.edu

The table below illustrates representative examples of asymmetric reduction of ketones analogous to the precursor of the target compound, highlighting the potential for high enantiomeric excess (ee).

Table 1: Examples of Asymmetric Reduction of Prochiral Ketones

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Spiroborate ester catalyst | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | Up to 99% |

| (S)-α,α-Diphenylprolinol | Acetophenone | (S)-1-Phenylethanol | Up to 98% |

Development of Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of robust, safe, and economically viable processes. For a compound like this compound, scalability would likely focus on optimizing reaction conditions, minimizing hazardous reagents, and ensuring consistent product quality.

A key consideration for scalability is the choice of synthetic route. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can be advantageous for large-scale production. For instance, the synthesis of the substituted pyridine core and the chiral amine side chain could be optimized independently before their coupling.

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize reaction times. For example, in a catalytic reduction step, minimizing the amount of expensive and potentially toxic heavy metal catalyst is a primary goal. The use of flow chemistry can also be a valuable tool for scaling up synthesis, as it allows for better control over reaction parameters and can improve safety by minimizing the accumulation of hazardous intermediates.

The following table presents key considerations for developing a scalable synthesis for a chiral amine, based on established industrial practices.

Table 2: Key Considerations for Scalable Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagents | Stoichiometric chiral reagents | Catalytic amounts of chiral catalysts, use of cheaper reducing agents (e.g., H₂, formic acid) wikipedia.org |

| Solvents | Wide variety of solvents | Focus on recoverable and less toxic solvents |

| Purification | Chromatography | Crystallization, distillation |

| Safety | Standard laboratory precautions | Rigorous process safety management, HAZOP studies |

| Process Control | Manual control | Automated process control, continuous manufacturing |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. rasayanjournal.co.in The synthesis of this compound can be designed with these principles in mind.

One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. rasayanjournal.co.in As discussed in the stereoselective synthesis section, employing catalytic asymmetric reduction would be a greener alternative to using stoichiometric chiral reducing agents. Furthermore, the use of biocatalysis, such as enzymes for the reduction of the precursor ketone, offers a highly selective and environmentally benign approach.

Solvent selection is another critical aspect of green chemistry. Traditional organic solvents often pose environmental and health risks. The ideal synthesis would utilize water, supercritical fluids, or biodegradable solvents. For pyridine derivatives, various green synthesis methods have been explored, including microwave-assisted synthesis and the use of eco-friendly catalysts. nih.govrsc.orgnih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key principle. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The table below summarizes some green chemistry approaches that could be applied to the synthesis of the target compound.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Catalysis | Use of transition metal or enzyme catalysts for asymmetric reduction. thieme-connect.com |

| Safer Solvents | Exploring the use of water, ethanol (B145695), or solvent-free conditions. nih.gov |

| Atom Economy | Designing convergent synthetic routes to maximize efficiency. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

| Renewable Feedstocks | Investigating the use of bio-derived starting materials where possible. |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) is a versatile functional handle due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. chemrevise.org This allows it to participate in a wide array of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

Primary amines, such as 2-(3-Methoxypyridin-2-yl)propan-1-amine, readily react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, commonly known as Schiff bases. researchgate.netmdpi.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.org

The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol (B145695) or toluene, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the dehydration step. mdpi.com The formation of these derivatives is a common strategy in the synthesis of new compounds with potential applications in medicinal chemistry and materials science. arabjchem.orgnih.gov

| Reactant (Aldehyde/Ketone) | Product Type | General Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene-2-(3-methoxypyridin-2-yl)propan-1-amine | Ethanol, reflux, catalytic acetic acid |

| Acetone | N-(propan-2-ylidene)-2-(3-methoxypyridin-2-yl)propan-1-amine | Methanol, room temperature |

| 4-Hydroxy-3-methoxybenzaldehyde | 4-(((2-(3-methoxypyridin-2-yl)propyl)imino)methyl)-2-methoxyphenol | Ethanol, reflux |

| Pyridine-2-carbaldehyde | N-(pyridin-2-ylmethylene)-2-(3-methoxypyridin-2-yl)propan-1-amine | Toluene, reflux, p-toluenesulfonic acid |

The nucleophilic primary amine of this compound reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) is a common method for synthesizing amides. fishersci.be These reactions are typically rapid and are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (HCl or a carboxylic acid). libretexts.orgfishersci.be

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. libretexts.org This reaction, known as the Hinsberg test, is also a characteristic reaction of primary amines.

| Reagent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | Amide | N-(2-(3-methoxypyridin-2-yl)propyl)acetamide |

| Benzoyl Chloride | Amide | N-(2-(3-methoxypyridin-2-yl)propyl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-(2-(3-methoxypyridin-2-yl)propyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | Sulfonamide | N-(2-(3-methoxypyridin-2-yl)propyl)methanesulfonamide |

The nitrogen atom of this compound can act as a nucleophile in substitution reactions with alkyl or aryl halides.

Alkylation: Direct alkylation with alkyl halides can be challenging to control. The primary amine can react to form a secondary amine, which is often more nucleophilic than the starting material and can be further alkylated to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edumsu.edu This results in a mixture of products. To achieve selective mono-alkylation, methods such as reductive amination are often preferred. libretexts.org Reductive amination involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. libretexts.org

Arylation: The formation of a carbon-nitrogen bond with an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst to couple the amine with an aryl halide or triflate, providing a controlled method for synthesizing N-aryl derivatives.

Beyond acylation with pre-activated carboxylic acid derivatives, amides can also be formed directly from carboxylic acids using coupling reagents.

Amide Synthesis: Direct amidation of carboxylic acids with this compound can be promoted by various coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), HATU) or by using reagents like B(OCH2CF3)3. nih.gov These methods are fundamental in peptide synthesis and medicinal chemistry. fishersci.beresearchgate.net

Urea and Thiourea Synthesis: The primary amine readily reacts with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. This reaction is typically fast and proceeds by the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate group.

| Reagent | Product Class | General Reaction |

|---|---|---|

| Phenyl isocyanate | Urea | R-NH2 + Ph-N=C=O → R-NH-C(=O)NH-Ph |

| Methyl isothiocyanate | Thiourea | R-NH2 + Me-N=C=S → R-NH-C(=S)NH-Me |

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene. rsc.orgresearchgate.net However, the reactivity and regioselectivity of substitution are strongly influenced by the existing substituents on the ring.

In this compound, the pyridine ring is substituted with a 2-alkylamine group and a 3-methoxy group.

Pyridine Nitrogen: The ring nitrogen is deactivating and directs electrophiles primarily to the meta-position (C3 and C5). It strongly deactivates the ortho (C2, C6) and para (C4) positions.

3-Methoxy Group: The methoxy (B1213986) group is a strong activating group due to resonance donation of its lone pair of electrons. It is an ortho, para-director, meaning it directs incoming electrophiles to positions 2, 4, and 6. chegg.com

2-Alkylamine Group: The alkyl group is a weak activating group and is also an ortho, para-director, directing to positions 3 and 5.

The outcome of an EAS reaction is determined by the combined effects of these groups. The powerful activating and directing effect of the 3-methoxy group is expected to be the dominant factor. It strongly activates the C2, C4, and C6 positions. However, the C2 and C6 positions are strongly deactivated by the adjacent ring nitrogen. Therefore, the most likely position for electrophilic attack is the C4 position, which is para to the strongly activating methoxy group and not as deactivated by the ring nitrogen. Substitution at C5 is also a possibility, being meta to the nitrogen and ortho to the 2-alkyl group, but is generally less favored than substitution directed by the potent methoxy group.

Thus, for reactions like nitration (with HNO3/H2SO4) or halogenation (with Br2/FeBr3), the major product is predicted to be the 4-substituted derivative.

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it susceptible to reactions with electrophiles, such as oxidation and alkylation.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). The N-oxide group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For 3-substituted pyridines, oxidation to the corresponding N-oxide can be a crucial step in their chemical modification.

N-Alkylation: The pyridine nitrogen can also undergo alkylation when treated with alkyl halides or other alkylating agents. This reaction results in the formation of a quaternary pyridinium (B92312) salt. The reactivity of the pyridine ring towards alkylation can be influenced by the nature of the substituents on the ring. The formation of N-alkoxypyridinium salts, for instance, activates the pyridine ring for further reactions, including radical alkylation.

| Reaction Type | Reagent Example | Product |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | Pyridine N-oxide |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt |

Reactions Involving the Methoxy Group

The methoxy group at the 3-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. Due to the electron-withdrawing nature of the pyridine ring, this position is activated towards attack by nucleophiles, leading to the displacement of the methoxy group.

A significant transformation is the nucleophilic amination, where the methoxy group is replaced by an amino group. This can be achieved by reacting the 3-methoxypyridine (B1141550) derivative with various amines in the presence of a strong base, such as sodium hydride. This reaction provides a direct route to 3-aminopyridine (B143674) derivatives, which are important structural motifs in medicinal chemistry. The efficiency and outcome of this substitution can be influenced by the nature of the amine nucleophile and the reaction conditions.

| Reaction | Reagents | Product |

| Nucleophilic Amination | Amine (e.g., R-NH₂), Sodium Hydride (NaH) | 3-Aminopyridine derivative |

Transformations of the Propane (B168953) Backbone

The propane backbone, specifically the primary amine group of the propan-1-amine side chain, is a versatile functional handle for various chemical transformations.

N-Acylation: The primary amine can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl). doubtnut.com This transformation is fundamental in peptide synthesis and for modifying the properties of the parent amine.

N-Alkylation: The primary amine can also be alkylated with alkyl halides. Monoalkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to over-alkylation. However, selective monoalkylation can be achieved under controlled conditions. This allows for the introduction of various alkyl groups, expanding the structural diversity of derivatives.

| Transformation | Reagent Example | Functional Group Formed |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

| N-Alkylation | Alkyl Halide (R-X) | Secondary or Tertiary Amine |

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of the functional groups in 2-(3-Methoxypyyridin-2-yl)propan-1-amine allows for potential intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems.

One plausible pathway is a Pictet-Spengler-type reaction. wikipedia.org The core structure of the molecule resembles a β-arylethylamine, where the pyridine ring acts as the aryl component. Condensation of the primary amine with an aldehyde or ketone would form an intermediate imine. Subsequent acid-catalyzed cyclization, involving the electrophilic attack of the iminium ion onto the electron-rich pyridine ring, could lead to the formation of a tetrahydro-β-carboline analogue. wikipedia.orgnih.gov The methoxy group at the 3-position would influence the regioselectivity of this cyclization.

Furthermore, cyclocondensation reactions are a known route for synthesizing fused pyridine systems. nih.gov Depending on the reaction conditions and the introduction of other reactive partners, the amine and the pyridine ring of the title compound could participate in cyclocondensation to form more complex polycyclic structures. For example, reaction with appropriate reagents could lead to the formation of imidazo[1,5-a]pyridine (B1214698) derivatives. nih.gov

| Cyclization Type | Key Intermediate | Potential Product |

| Pictet-Spengler | Iminium Ion | Tetrahydro-β-carboline analogue |

| Cyclocondensation | Various | Fused heterocyclic systems (e.g., Imidazo[1,5-a]pyridine) |

Coordination Chemistry and Ligand Design

2-(3-Methoxypyridin-2-yl)propan-1-amine as a Potential Ligand

The presence of two key donor atoms, the nitrogen of the pyridine (B92270) ring and the nitrogen of the primary amine, allows this molecule to form stable complexes with a variety of metal ions.

The primary amine group in this compound is a versatile functional handle that can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. iosrjournals.org This reaction creates an imine (azomethine) group (-C=N-), which introduces a new coordination site. Depending on the aldehyde or ketone used, these Schiff base derivatives can act as multidentate ligands, offering diverse coordination possibilities. For instance, condensation with salicylaldehyde (B1680747) would yield a potentially tridentate ligand, with the pyridine nitrogen, imine nitrogen, and the phenolic oxygen available for coordination. The formation of Schiff bases is a common strategy to create ligands with enhanced stability and varied coordination geometries. ijsred.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound or its Schiff base derivatives would likely follow established procedures in coordination chemistry.

Transition metal complexes could be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in an appropriate solvent like ethanol (B145695) or methanol. researchgate.net The reaction would typically involve mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating to facilitate complex formation. The resulting metal complexes may precipitate from the solution upon cooling or after adjusting the pH. The stoichiometry of the complexes (metal-to-ligand ratio) would depend on the coordination number of the metal ion and the denticity of the ligand. nsf.gov

Table 1: Hypothetical Crystallographic Data for a Metal Complex This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Expected Data Type |

|---|---|

| Chemical Formula | Text |

| Formula Weight | Numerical (g/mol) |

| Crystal System | Text (e.g., Monoclinic) |

| Space Group | Text (e.g., P2₁/c) |

| a, b, c (Å) | Numerical |

| α, β, γ (°) | Numerical |

| Volume (ų) | Numerical |

| Z (molecules per cell) | Integer |

| Density (calculated) | Numerical (g/cm³) |

| Metal-N(pyridine) distance (Å) | Numerical |

| Metal-N(amine/imine) distance (Å) | Numerical |

| N-Metal-N bond angle (°) | Numerical |

Spectroscopic and Electronic Properties of Metal Complexes

Spectroscopic methods are crucial for characterizing the formation and properties of metal complexes.

Coordination of the ligand to a metal ion would be expected to cause significant changes in its infrared (IR) spectrum. Key vibrational bands, such as the C=N stretching of the pyridine ring and the N-H stretching of the amine group, would likely shift to different frequencies upon complexation. In the case of Schiff base complexes, the imine C=N stretch is a particularly useful diagnostic peak. iosrjournals.org The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. digitellinc.com

UV-Visible spectroscopy would provide information about the electronic transitions within the complex. The spectra would likely show bands corresponding to intra-ligand transitions (π-π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions for complexes with transition metals having d-electrons. These electronic properties are key to understanding the color and potential photochemical applications of the complexes. digitellinc.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)). Upon coordination, the chemical shifts of protons and carbons near the donor atoms would be expected to change, providing evidence of complex formation in solution. digitellinc.com

Table 2: Expected Spectroscopic Data for a Hypothetical Metal Complex This table outlines the typical spectroscopic data and their significance in the characterization of coordination compounds.

| Technique | Parameter | Expected Observation and Interpretation |

|---|---|---|

| FT-IR | ν(N-H) of amine | Shift in frequency upon coordination. |

| ν(C=N) of pyridine | Shift in frequency upon coordination. | |

| ν(C=N) of imine (Schiff base) | Shift in frequency, confirming coordination through the imine nitrogen. | |

| New bands (low frequency) | Appearance of bands corresponding to ν(M-N) vibrations. | |

| UV-Vis | Intra-ligand transitions (π-π*) | Shift in wavelength and/or intensity compared to the free ligand. |

| Charge Transfer (LMCT) bands | Appearance of new bands, typically in the visible region. | |

| d-d transitions | Appearance of weak absorption bands for certain transition metal complexes. | |

| ¹H NMR | Protons on pyridine ring | Shift in chemical shifts upon coordination. |

| Protons on propyl chain | Shift in chemical shifts, particularly for protons alpha to the amine group. | |

| Mass Spec. | Molecular Ion Peak | Confirms the mass-to-charge ratio of the complex, indicating its formula. |

Based on a comprehensive review of available scientific literature, there is currently no published research specifically detailing the coordination chemistry or the applications of metal complexes derived from the ligand This compound in the fields of catalysis or sensing.

Extensive searches of chemical databases and scholarly articles did not yield any specific studies on the synthesis, characterization, or catalytic and sensing properties of metal complexes involving this particular compound. The provided outline requires detailed research findings, including data on catalytic activity and sensor responses, which are not available in the public domain for "this compound".

Therefore, it is not possible to generate an article that adheres to the user's strict outline and content requirements while maintaining scientific accuracy and relying on verifiable sources. The information necessary to populate the requested sections on "" and "Applications of Metal Complexes in Catalysis and Sensing" for this specific compound does not appear to exist in current scientific literature.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, properties, and reactivity of a compound at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-(3-Methoxypyridin-2-yl)propan-1-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. researchgate.netindexcopernicus.com These calculations yield optimized bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. epstem.net The results are crucial for understanding the molecule's spatial arrangement and serve as the foundation for further computational analysis. nih.gov

Theoretical calculations are widely used to predict and interpret spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netepstem.netresearchgate.net These calculated values, when compared to experimental data, help in the precise assignment of signals to specific atoms within the this compound structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. longdom.orglongdom.org These theoretical frequencies correspond to specific vibrational modes, such as stretching and bending of bonds (e.g., N-H, C-H, C-O). By comparing the calculated infrared (IR) and Raman spectra with experimental measurements, a detailed assignment of the spectral bands can be achieved, providing insights into the molecule's functional groups and bonding characteristics. researchgate.net

Analyzing the electronic structure provides insights into the chemical reactivity and properties of the molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, these orbitals would likely be distributed across the pyridine (B92270) ring and the amine group.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It uses a color scale to show regions of positive and negative electrostatic potential. For this compound, negative potential (typically colored red) would be expected around the electronegative nitrogen atom of the pyridine ring and the oxygen of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms, particularly the amine protons, highlighting potential sites for nucleophilic interaction. mdpi.com

Conformational Analysis and Tautomerism Studies

Molecules with rotatable bonds, like the propan-1-amine side chain in this compound, can exist in multiple conformations. Conformational analysis involves calculating the energy of the molecule as a function of the rotation around these bonds to identify the most stable conformers.

Tautomerism, the interconversion of structural isomers, is also a relevant area of study for pyridine derivatives. acs.org For instance, aminopyridines can theoretically exist in equilibrium with their pyridin-imine tautomeric forms. nih.gov Computational studies can predict the relative energies of these tautomers, helping to determine which form is more stable under different conditions, although the amino form is typically predominant for simple aminopyridines. wayne.edu

Reactivity Prediction using Global and Local Reactivity Descriptors

Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. researchgate.netchemrxiv.org

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The tendency of electrons to escape.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons. researchgate.net These descriptors provide a quantitative assessment of the molecule's stability and general reactivity. researchgate.net

Local Reactivity Descriptors: These descriptors indicate the most reactive sites within a molecule for specific types of reactions. The Fukui function, for example, is used to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, these calculations could pinpoint specific atoms on the pyridine ring or the amine group as the most likely centers of reaction.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. easychair.org For this compound, MD simulations would be useful for:

Conformational Sampling: MD allows for a more extensive exploration of the molecule's conformational landscape than static quantum chemical calculations, revealing the different shapes the molecule can adopt in solution.

Solvent Effects: By explicitly including solvent molecules (like water) in the simulation, MD can model how the solvent influences the structure and dynamics of the compound. chemrxiv.orgrsc.org This is crucial for understanding the behavior of the molecule in a realistic chemical environment, as solvent interactions can significantly affect conformational preferences and reactivity. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Amine-Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govwikipedia.org For amine-containing compounds like this compound, these models are invaluable for predicting their behavior, optimizing their properties, and guiding the design of new molecules with desired characteristics. jocpr.com

The fundamental principle of QSAR/QSPR is that the structural features of a molecule, such as its geometry, electronic properties, and lipophilicity, determine its activity and properties. wikipedia.org By quantifying these structural features using numerical values known as molecular descriptors, statistical models can be developed to predict the response variable of interest. jocpr.com

While no specific QSAR/QSPR studies have been published for this compound, the extensive research on structurally related pyridine and amine-containing compounds provides a strong basis for understanding how such analyses would be approached. These studies highlight the key molecular descriptors and modeling techniques that are relevant to this class of compounds.

Methodology of QSAR/QSPR Studies

A typical QSAR/QSPR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities or physicochemical properties is compiled. For a study involving this compound, this would include a set of substituted pyridinyl-alkylamines.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors can be broadly categorized as:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Describing the connectivity of atoms, such as branching indices and topological charge indices. nih.gov

Geometrical (3D): Related to the three-dimensional structure of the molecule, including molecular shape and surface area.

Physicochemical: Representing properties like lipophilicity (LogP), molar refractivity, and electronic properties (e.g., dipole moment, HOMO/LUMO energies). nih.govnih.gov

Model Development: A mathematical model is constructed to correlate the calculated descriptors with the observed activity or property. Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning techniques like Support Vector Machines (SVM) and Random Forest (RF). nih.govfrontiersin.org

Model Validation: The predictive power and robustness of the developed model are rigorously assessed. This is typically done using internal validation techniques like leave-one-out cross-validation (Q²) and external validation with a separate test set of compounds. nih.gov

Application to Pyridine-Containing Amines

In QSAR studies of bioactive pyridine derivatives, various descriptors have been shown to be significant. For instance, in a study on substituted 2-pyridinyl guanidines as urokinase-type plasminogen activator (uPA) inhibitors, the inhibitory activity was found to be influenced by molecular shape, lipophilicity, and the spatial orientation of bulky substituents. tandfonline.com Another study on imidazo[1,2-a]pyridine (B132010) derivatives identified Global Topological Charge Indices (GTCI) and the hydrophobicity of substituents as key factors controlling their activity as acid pump antagonists. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the molecules to create predictive models. For pyridine derivatives, CoMFA and CoMSIA studies have successfully elucidated the structural requirements for anticancer activity, providing a basis for the rational design of more potent compounds. nih.gov

Illustrative Research Findings

To demonstrate the application of QSAR, consider a hypothetical study on a series of substituted pyridinyl-alkylamines and their affinity for a specific biological target. The goal is to develop a model that can predict this affinity based on molecular descriptors.

A multiple linear regression (MLR) analysis might yield an equation similar to the following:

pIC₅₀ = 0.85 * ClogP - 0.25 * TPSA + 0.15 * MR + 2.5

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

ClogP is the calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity.

TPSA is the topological polar surface area, which relates to a molecule's ability to permeate cell membranes.

MR is the molar refractivity, a descriptor related to the volume and polarizability of the molecule.

This hypothetical equation suggests that:

Higher lipophilicity (higher ClogP) is beneficial for activity.

A lower polar surface area (lower TPSA) is preferred, which might indicate better membrane penetration to reach the target.

A larger molar refractivity (higher MR) positively contributes to the activity, suggesting that the volume and polarizability of the molecule are important for binding.

The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value (e.g., > 0.8) indicates a good fit of the model to the training data, while a high Q² value (e.g., > 0.6) suggests good predictive ability. nih.govtandfonline.com

The table below presents hypothetical data for a set of amine-containing pyridine derivatives, which could be used to generate such a QSAR model.

| Compound | Structure | ClogP | TPSA (Ų) | MR (cm³/mol) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | 2-(Pyridin-2-yl)propan-1-amine | 1.2 | 38.9 | 45.2 | 4.8 | 4.85 |

| 2 | This compound | 1.5 | 48.1 | 50.1 | 5.0 | 5.02 |

| 3 | 2-(3-Chloropyridin-2-yl)propan-1-amine | 1.9 | 38.9 | 50.0 | 5.4 | 5.38 |

| 4 | 2-(3-Fluoropyridin-2-yl)propan-1-amine | 1.4 | 38.9 | 45.7 | 5.1 | 5.09 |

| 5 | 2-(3-Methylpyridin-2-yl)propan-1-amine | 1.7 | 38.9 | 49.8 | 5.3 | 5.26 |

This data illustrates how variations in the substituent on the pyridine ring (methoxy, chloro, fluoro, methyl) affect the molecular descriptors, which in turn correlate with the biological activity. Such models are instrumental in predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new lead compounds. jocpr.com

Analytical Method Development and Validation for Chemical Compound Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to separating the target compound from impurities, starting materials, and byproducts. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like 2-(3-Methoxypyridin-2-yl)propan-1-amine. Due to the basic nature of the amine and pyridine (B92270) moieties, reversed-phase HPLC is the most suitable approach.

Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. However, the basic nature of the analyte can lead to peak tailing due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. To mitigate this, columns with end-capping or specialized phases, such as those with embedded polar groups or amide ligands, are often employed to ensure symmetrical peak shapes.

The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. nist.gov This protonates the amine and pyridine nitrogen atoms, improving peak shape and retention time consistency. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would likely be effective for separating the main compound from any potential impurities with different polarities. Detection is typically achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance, likely around 260-270 nm.

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent polar-embedded/end-capped column) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 265 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of primary amines like this compound by GC can be challenging due to their high polarity, which causes strong interactions with the stationary phase, leading to poor peak shape and potential sample loss. researchgate.net

To overcome these issues, two main strategies can be employed. The first is the use of specialized columns designed for amine analysis. These columns often have a basic deactivation layer to minimize interactions with acidic silanol groups. researchgate.net Porous layer open tubular (PLOT) columns or columns with stationary phases like Tenax-GC can also be effective. mdpi.com

The second, more common approach is derivatization. The primary amine group can be converted into a less polar, more volatile derivative. Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or chloroformates. academie-sciences.fr For instance, reaction with benzenesulfonyl chloride under alkaline conditions would form a sulfonamide, which is significantly less polar and exhibits better chromatographic behavior. nih.gov The GC would typically be coupled with a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification. For a moderately polar compound like this compound, a silica gel plate (Silica Gel 60 F254) would be used as the stationary phase.

The mobile phase, or eluent, would be a mixture of a non-polar and a polar solvent. A common system for amines is a mixture of dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) with methanol. The addition of a small amount of a base, such as triethylamine (B128534) (~1%), to the eluent can help to deactivate the acidic silica gel and prevent streaking of the basic amine spot, resulting in better separation.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), which will show the pyridine ring as a dark spot. For more sensitive detection, the plate can be stained with a developing agent. A ninhydrin (B49086) solution is highly effective for visualizing primary amines, typically producing a characteristic purple or pink spot upon heating. An estimated Rf (retention factor) value would be in the range of 0.3-0.5 in a solvent system like 95:5 DCM/Methanol, indicating moderate polarity.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic region will display signals for the three protons on the pyridine ring. Based on data for 3-methoxypyridine (B1141550), the proton at position 6 (adjacent to the nitrogen) would be the most downfield, followed by the protons at positions 4 and 5. chemicalbook.comcmst.eu The aliphatic side chain protons would appear more upfield. The methoxy (B1213986) group would be a sharp singlet around 3.8-3.9 ppm. The CH proton would likely be a multiplet due to coupling with both the CH₃ and CH₂ groups. The CH₂ protons adjacent to the amine will be a doublet, and the CH₃ group will also be a doublet, coupling to the CH proton. The NH₂ protons often appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the structure. The carbons of the pyridine ring will appear in the downfield region (100-160 ppm). cmst.eu The carbon bearing the methoxy group (C3) and the carbon attached to the side chain (C2) would be significantly affected by their substituents. The methoxy carbon itself will appear around 55 ppm. The three carbons of the propan-1-amine side chain will be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Predicted values are based on standard chemical shift tables and data from analogous structures like 3-methoxypyridine. chemicalbook.comcmst.eu

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridine H4 | ~7.2-7.3 (dd) | ~123.0 |

| Pyridine H5 | ~7.1-7.2 (dd) | ~120.0 |

| Pyridine H6 | ~8.1-8.2 (d) | ~140.0 |

| -OCH₃ | ~3.85 (s, 3H) | ~55.5 |

| -CH- | ~3.0-3.2 (m, 1H) | ~40.0 |

| -CH₂-NH₂ | ~2.8-2.9 (d, 2H) | ~45.0 |

| -CH₃ | ~1.1-1.2 (d, 3H) | ~20.0 |

| -NH₂ | ~1.5-2.5 (br s, 2H) | - |

| Pyridine C2 | - | ~158.0 |

| Pyridine C3 | - | ~155.0 |

2D-NMR experiments such as COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings (e.g., between the CH, CH₂, and CH₃ protons of the side chain), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached carbons and long-range carbons, respectively, allowing for unequivocal assignment of all signals.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₁₄N₂O, giving it a monoisotopic mass of 166.1106 Da.

In an Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 166. A key fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this molecule, α-cleavage would occur at the C1-C2 bond of the propyl chain. The charge is typically retained on the nitrogen-containing fragment. However, the most characteristic fragmentation for primary amines is the cleavage that results in the formation of the [CH₂NH₂]⁺ ion at m/z 30. libretexts.orgchemscene.com

Another significant fragmentation would involve the pyridine ring. Loss of the entire propan-1-amine side chain would lead to a fragment corresponding to the 3-methoxypyridinyl cation. Cleavage of the methoxy group is also possible, leading to loss of a methyl radical (·CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 166 | [C₉H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [C₈H₁₁N₂O]⁺ | Loss of ·CH₃ from the molecular ion |

| 136 | [C₉H₁₂N₂]⁺˙ | Loss of CH₂O from the molecular ion |

| 123 | [C₇H₉N₂]⁺ | Loss of the propyl group (·C₃H₇) |

| 30 | [CH₂NH₂]⁺ | Characteristic α-cleavage of primary amine |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other potential structures with the same nominal mass. Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion (m/z 166) and subjecting it to collision-induced dissociation to generate a detailed fragmentation spectrum, further confirming the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationgmpsop.comwjarr.com

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized for the identification of functional groups within a molecule. These methods measure the vibrational energies of bonds, which are unique to the specific types of atoms and their bonding arrangements.

In the analysis of this compound, IR and Raman spectroscopy would be employed to confirm the presence of its key functional groups: the pyridine ring, the methoxy group, and the primary amine.

Expected Vibrational Modes for this compound:

Pyridine Ring: The pyridine ring exhibits characteristic C-H stretching vibrations typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands between 1400 and 1600 cm⁻¹. Ring breathing vibrations, which are often strong in Raman spectra, would provide a distinct fingerprint for the pyridine moiety.

Methoxy Group (-OCH₃): The C-H stretching of the methyl group in the methoxy substituent is expected to appear in the 2850-2960 cm⁻¹ range. A prominent C-O stretching band is anticipated between 1000 and 1300 cm⁻¹.

Propan-1-amine Group (-CH(CH₃)CH₂NH₂): The N-H stretching of the primary amine typically presents as two bands in the 3300-3500 cm⁻¹ region. docbrown.info The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. docbrown.info The aliphatic C-H stretching and bending vibrations from the propane (B168953) chain would also be present.

A hypothetical table of the expected IR and Raman peaks for this compound is provided below.

Interactive Table: Expected IR and Raman Peaks

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) | 3300-3500 (two bands) |

| Pyridine Ring | C-H Stretch | 3000-3100 | 3000-3100 |

| Methoxy & Propane | C-H Stretch | 2850-2960 | 2850-2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | 1400-1600 |

| Methoxy Group | C-O Stretch | 1000-1300 | 1000-1300 |

| Propan-1-amine Group | C-N Stretch | 1020-1250 | 1020-1250 |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. The pyridine ring in this compound acts as a chromophore.

The absorption of UV light by the pyridine ring is due to π → π* and n → π* electronic transitions. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of substituents on the ring. The methoxy group, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition of the pyridine ring.

A hypothetical UV-Visible absorption spectrum of this compound in a non-polar solvent like hexane (B92381) might show a strong absorption band around 260 nm, which is characteristic of the substituted pyridine ring.

Analytical Method Validation Parameters (non-clinical focus)demarcheiso17025.comnih.govresearchgate.netoxford-analytical.co.ukscioninstruments.com

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. For non-clinical applications, this involves a series of tests to demonstrate that the method is reliable, reproducible, and accurate for the quantification of this compound.

Selectivity and Specificitydemarcheiso17025.comoxford-analytical.co.ukscioninstruments.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deglobalresearchonline.net In the context of this compound, this would involve demonstrating that the analytical signal is not affected by potential process-related impurities or degradation products.

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte from other substances that may be present in the sample. ut.eeresearchgate.net For a chromatographic method, selectivity would be demonstrated by the baseline separation of the analyte peak from all other peaks.

Linearity and Rangedemarcheiso17025.comnih.govresearchgate.netoxford-analytical.co.ukscioninstruments.com

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.comgmpinsiders.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) close to 1.0 is indicative of good linearity.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gmpsop.comchromatographyonline.com

A hypothetical linearity study for this compound might yield the following results:

Interactive Table: Linearity Data

| Concentration (µg/mL) | Instrument Response (Arbitrary Units) |

| 1.0 | 1050 |

| 5.0 | 5100 |

| 10.0 | 10200 |

| 20.0 | 20300 |

| 50.0 | 50500 |

From this data, a linear regression would be performed, and the equation of the line and the correlation coefficient would be determined.

Accuracy and Precision (Intra-run and Inter-run)demarcheiso17025.comnih.govresearchgate.netoxford-analytical.co.ukscioninstruments.com

Accuracy is the closeness of the test results obtained by the method to the true value. scioninstruments.comelementlabsolutions.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.comelementlabsolutions.com

Intra-run precision (repeatability) is assessed by performing the analysis on multiple replicates of the same sample within the same analytical run. wjarr.com

Inter-run precision (intermediate precision) is evaluated by repeating the analysis on different days, with different analysts, or on different equipment. wjarr.com

Precision is typically expressed as the relative standard deviation (RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ)demarcheiso17025.comresearchgate.net

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.debitesizebio.com

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.denih.gov

The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio. chromatographyonline.com

Robustness and Ruggedness

Robustness and ruggedness are measures of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters and by external influences, respectively. These tests are crucial to ensure that the method is reliable and transferable.

Robustness testing involves intentionally varying operational parameters to assess the method's resilience. For a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, these variations might include:

Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer by a small margin (e.g., ±2%).

pH of the Mobile Phase: Adjusting the pH of the aqueous component (e.g., ±0.2 units).

Column Temperature: Varying the temperature of the chromatographic column (e.g., ±5 °C).

Flow Rate: Modifying the mobile phase flow rate (e.g., ±0.1 mL/min).

Wavelength of Detection: Changing the detection wavelength (e.g., ±2 nm).

The results of these variations would be evaluated against system suitability parameters such as peak area, retention time, tailing factor, and resolution between the main peak and any impurities.

Ruggedness (or intermediate precision) evaluates the reproducibility of the test results under various conditions, such as different analysts, instruments, and days. This demonstrates the method's reliability in a real-world laboratory setting.

A hypothetical data table for robustness testing of an HPLC method for this compound is presented below.

Table 1: Hypothetical Robustness Study Data for the Analysis of this compound by HPLC

| Parameter Varied | Modification | Retention Time (% Change) | Peak Area (% RSD) | Tailing Factor | Resolution |

| Flow Rate | 0.9 mL/min | +5.2 | < 2.0 | 1.1 | > 2.0 |

| 1.1 mL/min | -4.8 | < 2.0 | 1.2 | > 2.0 | |

| Mobile Phase pH | 3.3 | +1.5 | < 2.0 | 1.1 | > 2.0 |

| 3.7 | -1.2 | < 2.0 | 1.2 | > 2.0 | |

| Column Temp. | 35 °C | -2.1 | < 2.0 | 1.1 | > 2.0 |

| 45 °C | +2.3 | < 2.0 | 1.1 | > 2.0 |

Data is illustrative and not based on experimental results.

Solution and Stock Solution Stability

The stability of the analyte in the prepared solutions is a critical parameter to establish the time window within which an accurate analysis can be performed. This involves assessing the stability of both the stock solution and the diluted sample solutions under specified storage conditions (e.g., room temperature, refrigerated) over a certain period.

For this compound, this would involve preparing a stock solution and several sample solutions at a known concentration. These solutions would be stored and then analyzed at regular intervals (e.g., 0, 6, 12, 24, 48 hours). The stability is typically evaluated by comparing the assay results at each time point to the initial result. A solution is generally considered stable if the change in concentration is within an acceptable limit (e.g., ±2%).

Table 2: Hypothetical Solution Stability Data for this compound

| Time (hours) | Storage Condition | Concentration (mg/mL) | % of Initial Concentration |

| 0 | - | 1.00 | 100.0 |

| 24 | Room Temperature | 0.99 | 99.0 |

| 48 | Room Temperature | 0.98 | 98.0 |

| 24 | Refrigerated (2-8 °C) | 1.01 | 101.0 |

| 48 | Refrigerated (2-8 °C) | 1.00 | 100.0 |

Data is illustrative and not based on experimental results.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This includes process-related impurities (from starting materials and intermediates) and degradation products that may form during storage or upon exposure to stress conditions.

Forced degradation studies are essential for identifying potential degradation products and for developing a stability-indicating analytical method. These studies involve subjecting the compound to various stress conditions more severe than accelerated stability testing. Typical stress conditions include:

Acidic Hydrolysis: e.g., 0.1 N HCl at 60 °C

Basic Hydrolysis: e.g., 0.1 N NaOH at 60 °C

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

Thermal Degradation: e.g., solid-state heating at 105 °C

Photolytic Degradation: e.g., exposure to UV light

The stressed samples would be analyzed by a suitable technique, often a combination of HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), to separate, identify, and characterize the degradation products. The mass balance, which is the sum of the assay of the main compound and the levels of all impurities and degradation products, should be close to 100%, indicating that all major degradation products have been accounted for.

Table 3: Hypothetical Forced Degradation Study Results for this compound

| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |

| 0.1 N HCl, 60 °C, 24h | 15.2 | 2 | 181.1 |

| 0.1 N NaOH, 60 °C, 24h | 8.5 | 1 | 167.1 |

| 3% H₂O₂, RT, 24h | 12.1 | 3 | 197.1 |

| Heat (105 °C), 48h | 5.3 | 1 | Not applicable |

| UV Light, 24h | 2.1 | 1 | Not applicable |

Data is illustrative and not based on experimental results.

Applications in Advanced Materials Science and Industrial Chemistry Non Biological

Role as a Versatile Chemical Building Block for Organic Synthesis

The structure of 2-(3-Methoxypyridin-2-yl)propan-1-amine, which features a primary amine and a methoxy-substituted pyridine (B92270) ring, makes it a valuable synthon, or building block, for the creation of more complex molecules. The primary amine group is a key functional handle that allows for a wide array of chemical transformations.

These transformations can include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds and generate more complex amine structures.

Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups in other molecules.

The pyridine ring, with its electron-donating methoxy (B1213986) group, also influences the reactivity of the molecule and can participate in various aromatic substitution reactions. This dual functionality allows for the construction of diverse molecular scaffolds, which are of interest in medicinal chemistry and materials science. The specific arrangement of the substituents on the pyridine ring and the chiral center at the second position of the propane (B168953) chain offer possibilities for creating stereospecific structures.

Integration into Polymer Synthesis (e.g., as a monomer or cross-linking agent)

In the realm of polymer science, molecules containing primary amines are frequently used. This compound could theoretically be integrated into polymer structures in several ways.

As a monomer , its primary amine group could react with difunctional compounds such as diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The pyridine and methoxy groups would then be pendant groups along the polymer chain, influencing the material's properties, such as thermal stability, solubility, and its ability to coordinate with metal ions.

As a cross-linking agent , this compound could be used to link existing polymer chains together. Cross-linking is a critical process for modifying the mechanical properties of polymers, turning soft or liquid materials into more rigid or elastomeric solids. The amine functionality can react with suitable functional groups on polymer backbones, such as esters or epoxides, to create a three-dimensional network. The efficiency and nature of the cross-linking would be influenced by the reactivity of the amine and the steric hindrance from the adjacent molecular structure.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-reactant | Linkage Formed |

| Polyamide | Diacyl Chloride | Amide |

| Polyepoxide | Diepoxide | Beta-hydroxyamine |

| Polyurethane | Diisocyanate | Urea |

Utilization in Adsorption or Separation Technologies (e.g., CO2 capture)

Amine-containing compounds are central to many carbon dioxide (CO2) capture technologies. The nitrogen atom in the amine group can reversibly react with CO2, allowing for its separation from other gases. The process typically involves the formation of carbamates or bicarbonate salts.

Precursor in the Synthesis of Functional Dyes or Pigments

Many organic dyes and pigments are complex aromatic structures that are synthesized from smaller chemical building blocks. The pyridine ring is a common component in certain classes of dyes. The primary amine group of this compound can be readily converted into a diazonium salt. This diazonium salt can then be reacted with an electron-rich aromatic compound (a coupling partner) to form an azo dye.

Assembly in Supramolecular Architectures for Material Properties

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, metal coordination, and pi-pi stacking. The pyridine nitrogen atom in this compound is capable of coordinating with metal ions, acting as a ligand.

This property allows for the potential use of this compound in the construction of metal-organic frameworks (MOFs) or other coordination polymers. By combining this molecule with suitable metal salts, it could self-assemble into extended networks. The properties of such materials would be dictated by the choice of metal, the coordination geometry, and the structure of the organic ligand. These supramolecular assemblies can have applications in areas such as gas storage, catalysis, and sensing. The primary amine group could also participate in hydrogen bonding, further directing the assembly of these complex architectures.

Q & A

Basic: What are the key synthetic challenges in preparing 2-(3-Methoxypyridin-2-yl)propan-1-amine, and how can they be addressed methodologically?

Answer:

The synthesis of this compound involves two primary challenges: (1) regioselective functionalization of the pyridine ring and (2) efficient amine formation. The methoxy group at the 3-position on pyridine can sterically hinder nucleophilic substitution or coupling reactions. To address this, Grignard or organozinc reagents are often employed for regioselective alkylation under anhydrous conditions (e.g., THF, -78°C) . For the propan-1-amine moiety, reductive amination or catalytic hydrogenation of nitriles (using Pd/C or Raney Ni) is recommended. Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) ensures removal of byproducts like unreacted pyridine derivatives .

Basic: How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing this compound?

Answer: